1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914433
InChI: InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-11)3-2-4-7(9)10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8BrClO2
Molecular Weight: 263.51 g/mol

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone

CAS No.:

Cat. No.: VC15914433

Molecular Formula: C9H8BrClO2

Molecular Weight: 263.51 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone -

Specification

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
IUPAC Name 1-(3-bromo-2-methoxyphenyl)-2-chloroethanone
Standard InChI InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-11)3-2-4-7(9)10/h2-4H,5H2,1H3
Standard InChI Key MJDGTIAWUCRDKN-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC=C1Br)C(=O)CCl

Introduction

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is an organic compound belonging to the class of halogenated ketones. Its molecular formula is C9H8BrClO2, and it has a molar mass of 263.52 g/mol . This compound is characterized by the presence of a bromo substituent on the aromatic ring and a chloroethanone moiety, making it a valuable intermediate in various organic synthesis reactions.

Synthesis and Reactivity

The synthesis of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, which can be optimized using modern techniques such as microwave-assisted synthesis or continuous flow reactors. The compound's reactivity is influenced by the presence of both bromine and chlorine atoms, making it versatile in synthetic organic chemistry.

Biological Activity

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone exhibits notable biological activity, particularly in enzyme inhibition and protein interactions. It has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This makes it a potential lead compound in drug development, especially for targeting enzymes involved in cancer progression and other diseases.

Structural Similarities and Differences

Several compounds share structural similarities with 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone. These include:

Compound NameStructureUnique Features
1-(3-Bromo-4-methoxyphenyl)-2-chloroethanolContains a hydroxyl group instead of a ketoneExhibits different reactivity due to the alcohol functional group
4-Bromo-2-methoxyacetophenoneLacks chlorine but retains bromine and methoxy groupsUsed in similar synthetic routes but has different biological activity
3-Bromo-2-hydroxyacetophenoneContains a hydroxyl group instead of methoxyShows different binding properties due to the presence of hydroxyl

These compounds highlight the importance of functional group variations in influencing chemical reactivity and biological activity.

Applications and Future Research

Given its unique combination of functional groups, 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is a valuable candidate for further research and development in medicinal chemistry. Its potential applications include drug development targeting specific enzymes involved in disease progression. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator